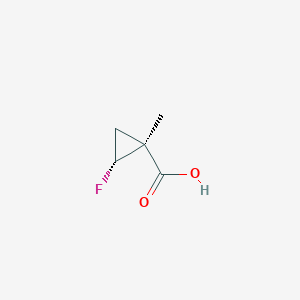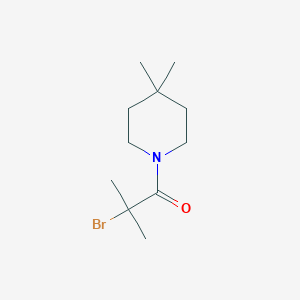
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme Inhibition Studies
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid and its derivatives have been investigated for their role in inhibiting microbial enzymes. For instance, fluorinated phenylcyclopropylamines, which include derivatives of trans-2-fluoro-1-methylcyclopropanecarboxylic acid, have been studied for their inhibitory effects on microbial tyramine oxidase. These compounds have been shown to act as competitive inhibitors of this enzyme, with the nature of para-substituents in the trans-isomer influencing inhibitory potency (Rosen et al., 2004).
Cancer Research
In the field of cancer research, derivatives of trans-2-fluoro-1-methylcyclopropanecarboxylic acid have been utilized in the study of prostate cancer. Specifically, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) is an amino acid PET tracer that has shown promise for visualizing prostate cancer. Research has focused on understanding the transport mechanism of anti–18F-FACBC in prostate cancer cells and its potential in diagnostic imaging (Okudaira et al., 2011).
Synthesis and Chemical Properties
The compound and its derivatives have been subjects of research in chemical synthesis and physical-chemical properties. Studies have been conducted on the novel stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid, demonstrating the methodological advancements in the synthesis of fluorine-containing cyclopropanes (Toyota et al., 1996). Additionally, research has explored the physical and chemical properties of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, providing insights into their behavior and potential applications in various scientific fields (Chernykh et al., 2016).
Drug Discovery and Development
In drug discovery and development, the structural features of trans-2-fluoro-1-methylcyclopropanecarboxylic acid and its analogs have been incorporated into the design of new therapeutic agents. For example, fluorocyclopropyl analogs of cabozantinib, a drug used for thyroid cancer and renal cell carcinoma, have been synthesized to explore the potential benefits of the fluorocyclopropane moiety in drug development (Veliks et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAMTHUZUGCJI-NQXXGFSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)
![1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B1408401.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)


![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)



![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)

